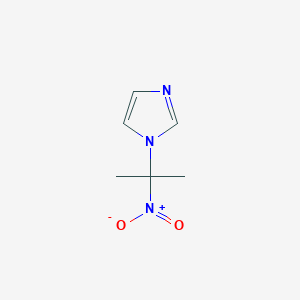
6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one
描述
6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CCMI and has been synthesized using different methods.
作用机制
The mechanism of action of CCMI is not well understood. However, it has been hypothesized that CCMI may exert its antitumor activity by inhibiting the activity of topoisomerase II. Topoisomerase II is an enzyme that plays a crucial role in DNA replication and cell division. Inhibition of this enzyme can lead to cell death and, therefore, may be a potential target for the treatment of cancer.
Biochemical and Physiological Effects:
CCMI has been found to have significant biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. CCMI has also been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
CCMI has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. However, there are also some limitations associated with the use of CCMI in lab experiments. CCMI is relatively unstable and may degrade over time, leading to inaccurate experimental results.
未来方向
There are several future directions for the research on CCMI. One potential direction is to investigate the mechanism of action of CCMI in more detail. Another direction is to explore the potential applications of CCMI in the treatment of neurodegenerative diseases. Additionally, researchers could investigate the potential use of CCMI in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, CCMI is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. CCMI has been synthesized using different methods, and it has been found to exhibit antitumor activity, neuroprotective effects, and potential applications in the treatment of neurodegenerative diseases. While CCMI has several advantages for lab experiments, there are also some limitations associated with its use. There are several future directions for the research on CCMI, which could lead to the development of new drugs for the treatment of various diseases.
科学研究应用
CCMI has been found to have potential applications in various fields of scientific research. One of the most significant applications of CCMI is in the field of medicinal chemistry. CCMI has been found to exhibit antitumor activity in vitro and in vivo. It has also been found to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-chloro-5-(1-chloro-2-methylpropan-2-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2O/c1-8(2,4-9)5-3-6(10)11-12-7(5)13/h3H,4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIMJNQYRVWGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C1=CC(=NNC1=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151710 | |
| Record name | 6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117144-78-2 | |
| Record name | 6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117144782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Oxazolo[4,5-b]pyridin-2-yl)cyclopropanamine](/img/structure/B3346210.png)
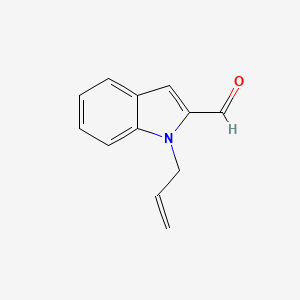
![4-[(2-Fluorophenyl)methyl]piperazine-2,6-dione](/img/structure/B3346224.png)

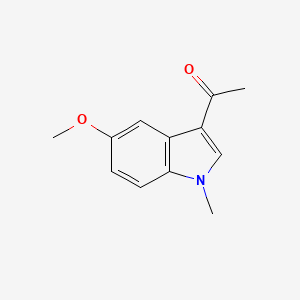

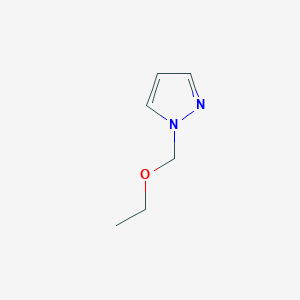
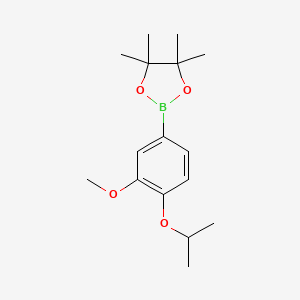
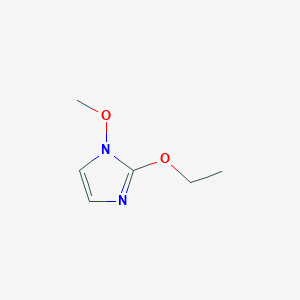
![3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B3346262.png)



